cis-3-Methyl-3-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Methyl-3-hexene: is an organic compound with the molecular formula C7H14 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the substituents on either side of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Protonolysis: One common method to synthesize cis-3-Methyl-3-hexene is through the hydroboration of 3-hexyne followed by protonolysis. This method involves the addition of borane (BH3) to the alkyne, followed by treatment with a proton source to yield the desired alkene.
Catalytic Hydrogenation: Another method involves the partial hydrogenation of 3-methyl-3-hexyne using a Lindlar catalyst, which selectively produces the cis-alkene.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to form 3-methylhexane using hydrogen gas and a suitable catalyst.
Halogenation: It can react with halogens like bromine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Dimethyldioxirane for epoxidation.
Hydrogenation: Hydrogen gas and a palladium or platinum catalyst.
Halogenation: Bromine or chlorine in an inert solvent.
Major Products:
Epoxidation: this compound oxide.
Hydrogenation: 3-Methylhexane.
Halogenation: 3,4-Dibromo-3-methylhexane.
Wissenschaftliche Forschungsanwendungen
cis-3-Methyl-3-hexene has various applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms involving alkenes.
Biology: Its derivatives are studied for potential biological activities and interactions with enzymes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of cis-3-Methyl-3-hexene in chemical reactions typically involves the interaction of its double bond with electrophiles or nucleophiles. For example, in epoxidation, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, forming an oxacyclopropane ring through a concerted reaction mechanism .
Vergleich Mit ähnlichen Verbindungen
trans-3-Methyl-3-hexene: The trans isomer has the substituents on opposite sides of the double bond, leading to different physical and chemical properties.
3-Methyl-2-hexene: This compound has the double bond in a different position, affecting its reactivity and applications.
3-Methyl-1-hexene: Another positional isomer with distinct properties.
Uniqueness: cis-3-Methyl-3-hexene is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical reactions. The cis configuration can lead to different reaction pathways and products compared to its trans counterpart .
Eigenschaften
CAS-Nummer |
4914-89-0 |
---|---|
Molekularformel |
C7H14 |
Molekulargewicht |
98.19 g/mol |
IUPAC-Name |
(Z)-3-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3/b7-6- |
InChI-Schlüssel |
FHHSSXNRVNXTBG-SREVYHEPSA-N |
Isomerische SMILES |
CC/C=C(/C)\CC |
Kanonische SMILES |
CCC=C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.